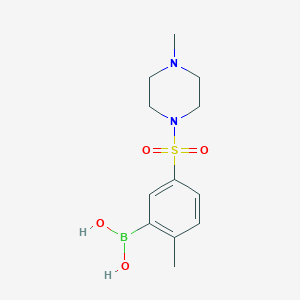

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

CAS No.: 1704095-84-0

Cat. No.: VC2888980

Molecular Formula: C12H19BN2O4S

Molecular Weight: 298.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704095-84-0 |

|---|---|

| Molecular Formula | C12H19BN2O4S |

| Molecular Weight | 298.17 g/mol |

| IUPAC Name | [2-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid |

| Standard InChI | InChI=1S/C12H19BN2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 |

| Standard InChI Key | FGHYYXLOCMFFLV-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O |

Introduction

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a specialized organoboron compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its structure combines a boronic acid moiety with a sulfonyl group, making it highly reactive and versatile in various chemical transformations, including enzyme inhibition and cross-coupling reactions like the Suzuki–Miyaura reaction.

Synthesis

The synthesis of (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves:

-

Starting Materials:

-

Boron-based reagents.

-

Sulfonylating agents.

-

Piperazine derivatives.

-

-

Reaction Conditions:

-

Conducted under inert atmospheres (e.g., argon).

-

Use of dry solvents like tetrahydrofuran.

-

Precise temperature control to prevent side reactions.

-

-

General Reaction Scheme:

The synthesis typically involves the attachment of a boronic acid moiety to an aromatic ring, followed by sulfonamide functionalization through reaction with piperazine derivatives.

Organic Synthesis

The compound is widely used in Suzuki–Miyaura cross-coupling reactions, where it acts as a nucleophile to form new carbon-carbon bonds with aryl halides. This reaction is pivotal in constructing complex organic molecules for pharmaceuticals and materials.

Medicinal Chemistry

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is notable for its role as an enzyme inhibitor, particularly targeting serine proteases. The boronic acid moiety forms reversible covalent bonds with serine residues at active enzyme sites, leading to inhibition. This property makes it valuable for studying biological processes involving serine proteases.

Material Science

Due to its unique chemical structure, the compound is explored in designing advanced materials with specific functionalities.

Mechanism of Action in Enzyme Inhibition

The compound's boronic acid group interacts with the hydroxyl group of serine residues in proteases, forming a reversible covalent bond. This interaction disrupts the enzyme's activity by blocking substrate access to the active site.

Analytical Characterization

Key analytical techniques used for this compound include:

-

NMR Spectroscopy:

-

Distinct signals corresponding to boronic acid and sulfonamide groups confirm structural integrity.

-

-

Mass Spectrometry:

-

Accurate mass determination (~298.17 g/mol).

-

-

X-ray Crystallography:

-

Used for detailed structural elucidation.

-

Limitations and Challenges

While the compound has broad applications, challenges include:

-

Limited solubility in non-polar solvents.

-

Sensitivity to moisture due to the boronic acid group.

-

Need for controlled reaction conditions during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume